In-Depth Structure Elucidation of 1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: A Technical Guide
In-Depth Structure Elucidation of 1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride: A Technical Guide
Executive Summary & Chemical Context
The compound (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a pivotal chiral intermediate in the synthesis of Tofacitinib, a first-in-class Janus kinase (JAK1/JAK3) inhibitor used to treat rheumatoid arthritis and ulcerative colitis[1],[2]. The molecule features a piperidine core, an N-benzyl protecting group, an N-methylamine group at C3, and a methyl group at C4[3].
The structural elucidation of this intermediate is uniquely challenging due to the presence of two contiguous stereocenters at C3 and C4[4]. Confirming the cis relative stereochemistry (where the C3-methylamino and C4-methyl groups are on the same face of the ring) and the absolute (3R,4R) configuration is critical, as only this specific enantiomer yields the active pharmaceutical ingredient (API)[5],[6]. This whitepaper details the authoritative, step-by-step analytical logic required to unequivocally elucidate its structure, utilizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and stereochemical deduction.
Strategic Elucidation Workflow
To build a self-validating proof of structure, the analytical workflow must progress logically from molecular weight confirmation to backbone connectivity, and finally to three-dimensional spatial arrangement.
Causality of the Salt Form: We specifically analyze the dihydrochloride salt rather than the free base[7]. The free base is prone to oxidation and conformational flexibility. Protonating the two basic nitrogen centers (the piperidine nitrogen and the C3 secondary amine) locks the ring conformation, sharpens the NMR signals, and provides a highly stable crystalline solid ideal for rigorous analysis[8].
Fig 1. Strategic workflow for the comprehensive structure elucidation of the target molecule.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
HRMS establishes the molecular formula and provides initial structural clues through collision-induced dissociation (CID).
Under positive Electrospray Ionization (ESI+), the free base ( C14H22N2 ) readily protonates. Because the molecule contains two highly basic aliphatic amines, it is common to observe both the singly and doubly charged species depending on the source parameters.
Table 1: HRMS Data & Diagnostic Fragmentation Pathways
| Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Diagnostic Significance |
| [M+H]+ | 219.1861 | 219.1858 | -1.3 | Confirms intact molecular formula C14H22N2 . |
| [M+2H]2+ | 110.0967 | 110.0969 | +1.8 | Confirms the presence of two basic nitrogen centers. |
| [M+H−CH3NH2]+ | 188.1439 | 188.1442 | +1.6 | Loss of 31 Da confirms the N-methylamine group at C3. |
| [C7H7]+ | 91.0548 | 91.0545 | -3.2 | Tropylium ion; confirms the presence of the N-benzyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the atomic connectivity and stereochemistry of the piperidine core[6].
Solvent Selection Logic
While D2O is often used for water-soluble salts, it causes rapid deuterium exchange of the NH+ and NH2+ protons, rendering them invisible. We utilize DMSO- d6 to retain these exchangeable protons. Observing the broad NH+ signals allows us to use 2D HMBC to trace correlations from the protonated nitrogens to the adjacent carbons, proving the exact sites of protonation.
2D NMR Connectivity (COSY, HSQC, HMBC)
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COSY: Traces the continuous spin system of the piperidine ring. The C4-methyl doublet (~1.1 ppm) couples to the H4 methine proton. H4 couples to H3 and H5, establishing the contiguous C2−C3−C4−C5−C6 backbone.
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HSQC: Differentiates the diastereotopic CH2 protons. Because C3 and C4 are chiral centers, the protons at C2, C5, and C6, as well as the benzyl CH2 , are diastereotopic and appear as distinct multiplets (or AB quartets) rather than simple singlets or triplets.
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HMBC: The benzyl CH2 protons (~4.3 ppm) show strong 3JCH correlations to C2 and C6 of the piperidine ring, confirming the benzyl group is attached to N1.
Stereochemical Elucidation: The Karplus Equation & ROESY
The most critical phase is proving the cis relationship between the C3-methylamino and C4-methyl groups[5]. In a 1,2-disubstituted chair conformation (positions 3 and 4 are adjacent), stereochemistry dictates the dihedral angle between the H3 and H4 protons, which governs their 3JHH coupling constant via the Karplus equation.
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The cis Isomer (Target): One substituent must be axial and the other equatorial (a,e or e,a). Consequently, the H3 and H4 protons are also axial-equatorial. The dihedral angle is approximately 60°, resulting in a small coupling constant ( 3JH3−H4 = 3–5 Hz) .
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The trans Isomer (Impurity): Both substituents adopt the sterically favored diequatorial (e,e) positions. The H3 and H4 protons are therefore diaxial (a,a). The dihedral angle is approximately 180°, resulting in a large coupling constant ( 3JH3−H4 = 10–12 Hz) .
Experience Insight: For molecules in the ~300 Da range, the tumbling correlation time ( τc ) can lead to near-zero NOE enhancements at high magnetic fields (the NOESY zero-crossing region). Therefore, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is utilized, as ROE cross-peaks are always positive. A strong ROESY cross-peak between H3 and H4 further corroborates their spatial proximity in the cis configuration.
Fig 2. Logical decision tree for determining the relative stereochemistry using J-coupling constants.
Table 2: Key NMR Assignments (DMSO- d6 , 500 MHz)
| Position | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Chemical Shift (ppm) | Key 2D Correlations |
| C4-CH3 | 1.05 (d, J = 7.2) | 14.5 | COSY to H4; HMBC to C3, C4, C5 |
| N3-CH3 | 2.65 (br s) | 31.2 | HMBC to C3 |
| H4 | 2.25 (m) | 35.8 | COSY to C4-CH3, H3, H5 |
| H3 | 3.55 (m, JH3−H4 = 4.1 Hz ) | 55.7 | ROESY to H4 (Confirms cis) |
| Benzyl CH2 | 4.30 (ABq, J = 13.5) | 59.2 | HMBC to C2, C6, Phenyl ipso-C |
| Phenyl (Ar-H) | 7.40 - 7.65 (m, 5H) | 128.5 - 131.0 | COSY within ring |
| NH+ / NH2+ | 9.50 - 10.80 (br m, 3H) | - | Disappears upon D2O shake |
Experimental Protocols
To ensure a self-validating system, the following protocols include built-in internal controls.
Protocol 1: HR-LC-MS Workflow
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Internal Control: Calibrate the TOF/Orbitrap mass analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve < 2 ppm mass accuracy prior to the run.
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Step 1: Prepare a 1 µg/mL solution of the 1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride salt in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Step 2: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).
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Step 3: Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.
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Step 4: Acquire MS1 data in ESI+ mode (m/z 50-500) with a capillary voltage of 3.0 kV.
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Step 5: Perform Data-Dependent Acquisition (DDA) MS/MS using Collision-Induced Dissociation (CID) at normalized collision energies of 20, 30, and 40 eV to generate the diagnostic fragments (m/z 188 and 91).
Protocol 2: Comprehensive NMR Acquisition
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Internal Control: Use Tetramethylsilane (TMS) at 0.00 ppm as an internal chemical shift reference, and reference the residual solvent peak (DMSO quintet at 2.50 ppm).
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Step 1: Dissolve 15-20 mg of the dihydrochloride salt in 0.6 mL of anhydrous DMSO- d6 .
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Step 2: Acquire standard 1D 1H (minimum 16 scans, relaxation delay 2s) and 13C (minimum 512 scans, with 1H decoupling) spectra at 298 K on a 500 MHz or higher spectrometer.
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Step 3: Acquire 2D COSY and multiplicity-edited HSQC to establish direct 1H−13C connectivities and identify diastereotopic protons.
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Step 4: Acquire 2D HMBC (optimized for long-range coupling nJCH = 8 Hz) to bridge the piperidine ring with the benzyl group and the N-methyl group.
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Step 5: Acquire 2D ROESY (mixing time 200-300 ms, continuous wave spin-lock) to determine spatial proximities. Extract the 3JH3−H4 coupling constant from the 1D 1H spectrum to mathematically validate the cis relative stereochemistry.
Conclusion
The comprehensive structure elucidation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride relies heavily on the synergistic application of HRMS and multidimensional NMR. By leveraging the Karplus relationship and ROESY spatial correlations, the critical cis relative stereochemistry can be unequivocally proven, ensuring the integrity of the downstream synthesis of Tofacitinib. Absolute configuration (3R,4R) is ultimately validated against known optical rotation standards or via single-crystal X-ray diffraction of the dihydrochloride salt[6].
Sources
- 1. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmnc.samipubco.com [jmnc.samipubco.com]
- 3. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
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